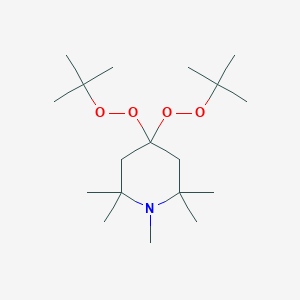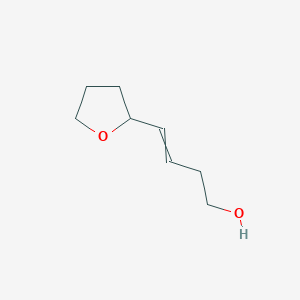
4-(Oxolan-2-yl)but-3-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Oxolan-2-yl)but-3-en-1-ol is a chemical compound with the molecular formula C8H14O2. It is characterized by the presence of an oxolane ring (a five-membered ring containing one oxygen atom) attached to a butenol chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxolan-2-yl)but-3-en-1-ol typically involves the reaction of 2-buten-1-ol with tetrahydrofuran in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate carbocation, which then undergoes cyclization to form the oxolane ring .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used catalysts include sulfuric acid and p-toluenesulfonic acid .
化学反応の分析
Types of Reactions
4-(Oxolan-2-yl)but-3-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the butenol chain to a single bond, forming saturated alcohols.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Halogenated compounds and amines.
科学的研究の応用
4-(Oxolan-2-yl)but-3-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials
作用機序
The mechanism of action of 4-(Oxolan-2-yl)but-3-en-1-ol involves its interaction with specific molecular targets. The oxolane ring and the butenol chain can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects .
類似化合物との比較
Similar Compounds
4-(Oxolan-2-yl)butan-1-ol: Similar structure but with a saturated butanol chain.
3-(Oxolan-2-yl)propan-1-ol: Similar structure but with a shorter propanol chain.
1-(Oxolan-3-yl)propan-2-ol: Similar structure but with a different position of the oxolane ring.
Uniqueness
4-(Oxolan-2-yl)but-3-en-1-ol is unique due to the presence of both an oxolane ring and a butenol chain, which imparts distinct chemical reactivity and potential biological activity. This combination of structural features makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
85217-30-7 |
|---|---|
分子式 |
C8H14O2 |
分子量 |
142.20 g/mol |
IUPAC名 |
4-(oxolan-2-yl)but-3-en-1-ol |
InChI |
InChI=1S/C8H14O2/c9-6-2-1-4-8-5-3-7-10-8/h1,4,8-9H,2-3,5-7H2 |
InChIキー |
CTFVJILIRRWVNT-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC1)C=CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



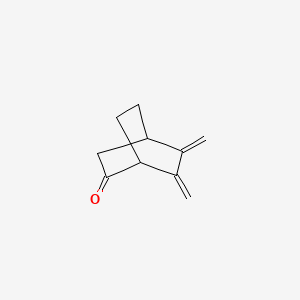
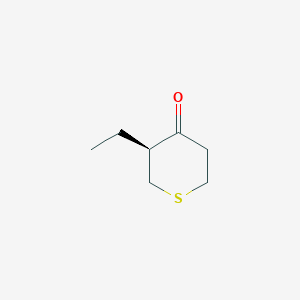
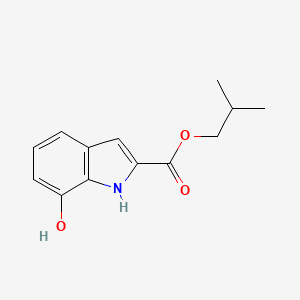
![N-{4-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]phenyl}acetamide](/img/structure/B14426909.png)
![1-Ethyl-2-methyl-1H-naphtho[2,3-D]imidazole](/img/structure/B14426911.png)
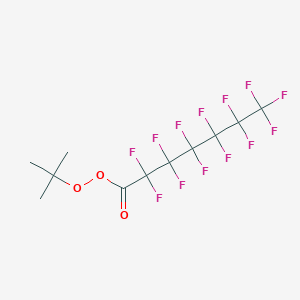
![5-([1,1'-Biphenyl]-4-yl)-2-(3-fluorophenyl)-1,3-oxazole](/img/structure/B14426930.png)
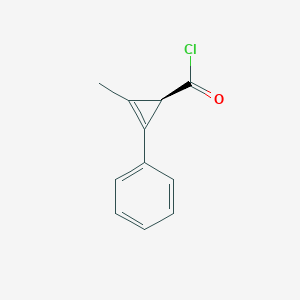


![N-[2-(diphenylhydrazinylidene)ethylideneamino]-N-phenylaniline](/img/structure/B14426957.png)

